molecular formula C13H14BrNO2 B7739455 1-(2-Carboxyethyl)-4-methylquinolinium bromide

1-(2-Carboxyethyl)-4-methylquinolinium bromide

Cat. No.: B7739455
M. Wt: 296.16 g/mol
InChI Key: GXDRXHMZEOHKLM-UHFFFAOYSA-N
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Description

1-(2-Carboxyethyl)-4-methylquinolinium bromide is a quaternary ammonium compound with the molecular formula C12H14BrNO2

Preparation Methods

The synthesis of 1-(2-Carboxyethyl)-4-methylquinolinium bromide typically involves the quaternization of 4-methylquinoline with 3-bromopropionic acid. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2-Carboxyethyl)-4-methylquinolinium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinium derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinium compounds.

    Substitution: Nucleophilic substitution reactions can occur at the bromide position, where nucleophiles such as thiols, amines, or alkoxides replace the bromide ion, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.

Scientific Research Applications

1-(2-Carboxyethyl)-4-methylquinolinium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various quinolinium-based compounds, which are valuable in organic synthesis and catalysis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: In industrial applications, it is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Carboxyethyl)-4-methylquinolinium bromide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes, leading to disruption of membrane integrity and function. This interaction is often mediated by the compound’s quaternary ammonium group, which can form electrostatic interactions with negatively charged components of the membrane.

Additionally, the compound may interfere with enzymatic activities and cellular signaling pathways, contributing to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.

Comparison with Similar Compounds

1-(2-Carboxyethyl)-4-methylquinolinium bromide can be compared with other similar compounds, such as:

    1-(2-Carboxyethyl)-4-methylpyridinium bromide: This compound has a similar structure but with a pyridinium ring instead of a quinolinium ring. It exhibits different chemical reactivity and biological activities.

    1-(2-Carboxyethyl)-4,4’-bipyridinium bromide: This compound contains a bipyridinium structure, leading to distinct properties and applications, particularly in coordination chemistry and materials science.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-methylquinolin-1-ium-1-yl)propanoic acid;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.BrH/c1-10-6-8-14(9-7-13(15)16)12-5-3-2-4-11(10)12;/h2-6,8H,7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDRXHMZEOHKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C2=CC=CC=C12)CCC(=O)O.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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